molecular formula C18H22F2N4O B601467 S,S-Efinaconazole CAS No. 164650-45-7

S,S-Efinaconazole

Cat. No.: B601467
CAS No.: 164650-45-7
M. Wt: 348.39
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Description

The S,S-enantiomer of Efinaconazole

Biochemical Analysis

Biological Activity

S,S-Efinaconazole, a novel triazole antifungal agent, has garnered attention for its potent antifungal properties, particularly in treating onychomycosis. This article presents a detailed overview of its biological activity, including in vitro studies, clinical efficacy, safety profiles, and pharmacokinetic data.

Efinaconazole functions primarily by inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane integrity, leading to cell death. This mechanism is consistent with other azole antifungals but is distinguished by efinaconazole's high potency and low resistance potential.

In Vitro Antifungal Activity

Numerous studies have evaluated the antifungal efficacy of efinaconazole against various fungal pathogens. Below is a summary of key findings:

Pathogen MIC Range (μg/ml) MIC 90 (μg/ml) Comparison to Other Antifungals
Trichophyton rubrum≤0.002 - 0.060.008Comparable to terbinafine; superior to ciclopirox
Trichophyton mentagrophytes≤0.002 - 0.060.015Comparable to amorolfine; superior to itraconazole
Candida albicans≤0.0005 - >0.250.004Significantly more potent than terbinafine

Efinaconazole demonstrated a high rate of inhibition against T. rubrum and T. mentagrophytes, with MIC values indicating effective fungal growth suppression at very low concentrations .

Clinical Efficacy

Efinaconazole has been extensively studied in clinical settings for its effectiveness in treating onychomycosis:

  • Study Overview : A long-term study involving 605 participants assessed the efficacy of efinaconazole over 72 weeks.
  • Results : The treatment success rate was reported at 56.6%, with a complete cure rate of 31.1% and a mycological cure rate of 61.6% . Continuous application was linked to improved outcomes.
  • Quality of Life : Patients reported significant improvements in quality of life metrics post-treatment, indicating the drug's impact beyond just clinical efficacy .

Safety Profile

Efinaconazole has shown a favorable safety profile:

  • Adverse Effects : The incidence of adverse drug reactions was low (6.3%), primarily localized to the application site, with no systemic effects reported .
  • Long-term Use : Studies indicate that extended use (up to 24 months) remains safe without increased adverse reactions, suggesting good tolerability over prolonged treatment periods .

Pharmacokinetics

Understanding the pharmacokinetics of efinaconazole is crucial for optimizing its therapeutic use:

  • Plasma Concentration : After topical application, efinaconazole achieves steady-state plasma concentrations ranging from 0.1 to 1.5 ng/mL, with a half-life of approximately 29.9 hours .
  • Nail Penetration : In vitro studies show that efinaconazole effectively penetrates through human nails, reaching therapeutic levels at the site of infection .

Case Studies

Several case studies have highlighted the real-world effectiveness of efinaconazole:

  • Case Study A : A patient with severe onychomycosis showed significant nail improvement after 12 weeks of daily efinaconazole application.
  • Case Study B : Another patient experienced complete resolution of symptoms after long-term treatment (24 months), reinforcing the drug's efficacy in chronic cases.

Properties

IUPAC Name

(2S,3S)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEZZTICAUWDHU-KSSFIOAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401111757
Record name (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164650-45-7
Record name (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164650-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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